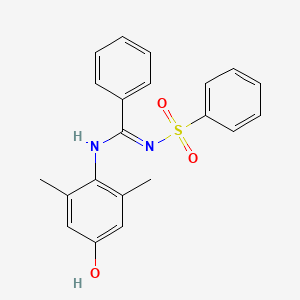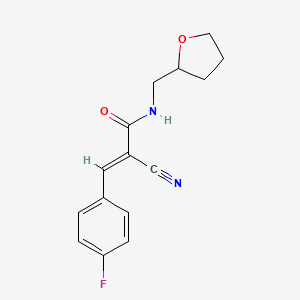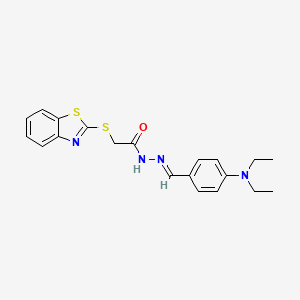
N-(4-hydroxy-2,6-dimethylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-2,6-dimethylphenylamine and phenylsulfonyl chloride. The reaction conditions may involve:
Step 1: Nitration of 4-hydroxy-2,6-dimethylphenylamine to introduce the nitro group.
Step 2: Reduction of the nitro group to an amine group.
Step 3: Reaction with phenylsulfonyl chloride to form the sulfonamide linkage.
Step 4: Coupling with benzenecarboximidamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may yield a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
- N-(2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
- N-(4-hydroxy-2,6-dimethylphenyl)-N’-(methylsulfonyl)benzenecarboximidamide
Uniqueness
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is unique due to the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and application.
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-13-18(24)14-16(2)20(15)22-21(17-9-5-3-6-10-17)23-27(25,26)19-11-7-4-8-12-19/h3-14,24H,1-2H3,(H,22,23) |
InChI Key |
NMGFXXHVILZWNZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)

![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)

![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678877.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)
